molecular formula C11H9N3O B13724144 2-(Aminomethyl)oxazolo[4,5-c]quinoline

2-(Aminomethyl)oxazolo[4,5-c]quinoline

Cat. No.: B13724144
M. Wt: 199.21 g/mol
InChI Key: HVWPXGBGWAHIPE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)oxazolo[4,5-c]quinoline is a heterocyclic compound with the molecular formula C11H9N3O. It features an oxazole ring fused to a quinoline structure, with an aminomethyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)oxazolo[4,5-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminomethylquinoline with glyoxal in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often include heating the mixture to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)oxazolo[4,5-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Aminomethyl)oxazolo[4,5-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)oxazolo[4,5-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)oxazolo[4,5-c]quinoline is unique due to its specific arrangement of the oxazole and quinoline rings, which imparts distinct chemical and biological properties. Its aminomethyl group also provides a site for further functionalization, enhancing its versatility in various applications .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]quinolin-2-ylmethanamine

InChI

InChI=1S/C11H9N3O/c12-5-10-14-9-6-13-8-4-2-1-3-7(8)11(9)15-10/h1-4,6H,5,12H2

InChI Key

HVWPXGBGWAHIPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=C(O3)CN

Origin of Product

United States

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